
Fluprostenol methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluprostenol methyl ester is a prodrug which is converted by esterase activity in vivo to yield the free acid fluprostenol . Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals .
Synthesis Analysis
A unified synthesis of prostaglandins, including fluprostenol, has been reported . This synthesis is guided by biocatalytic retrosynthesis and involves the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis
The molecular formula of Fluprostenol methyl ester is C24H31F3O6 . The molecular weight is 472.495 Da .Aplicaciones Científicas De Investigación
Lipid Analysis
Fluprostenol methyl ester, like other fatty acid methyl esters, can be utilized in gas chromatographic analysis of various lipids. This application is significant in lipid research, particularly in the analysis of triglycerides, diglycerides, and other complex lipids (Morrison & Smith, 1964).
Photocatalytic Synthesis
In medicinal chemistry, fluprostenol methyl ester can be involved in late-stage C-H fluorination processes. This is exemplified in the synthesis of certain pharmaceutical compounds, demonstrating its utility in the development of new drugs and chemical processes (Halperin et al., 2015).
NMR pH Indicators
A series of fluorinated amino acids and their methyl esters, including fluprostenol methyl ester, can be used as nontoxic indicators for measuring intracellular pH in human cells. This application is crucial in biophysical studies, especially for understanding cellular processes in various physiological and pathological conditions (Taylor & Deutsch, 1983).
Ocular Hypotensive Effects
Fluprostenol methyl ester plays a role in reducing intraocular pressure in patients with glaucoma. This effect is achieved through its action on trabecular meshwork contractility, which is essential for understanding and treating glaucoma (Thieme et al., 2006).
Biolubricants
Methyl esters derived from natural fats or oils, including fluprostenol methyl ester, are explored for their potential as biolubricants. This application is important in the development of environmentally friendly and sustainable industrial products (Zulkifli et al., 2016).
Radiotracer Production
In the field of medical imaging, particularly positron emission tomography (PET), fluprostenol methyl ester can be labeled with short-lived positron-emitters. This application is crucial for diagnostic imaging in various medical conditions (Lu et al., 2004).
Uterine Contractility Studies
Prostaglandin analogues, including fluprostenol methyl ester, are studied for their effects on uterine contractility, particularly during pregnancy and labor. This research is vital for understanding reproductive health and managing labor (Khan et al., 2008).
Safety And Hazards
Propiedades
Número CAS |
73275-76-0 |
|---|---|
Nombre del producto |
Fluprostenol methyl ester |
Fórmula molecular |
C24H31F3O6 |
Peso molecular |
472.5 |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
Clave InChI |
ORBXLQUSZNREPS-OWEKAKITSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |
Sinónimos |
7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



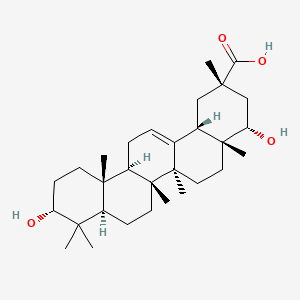
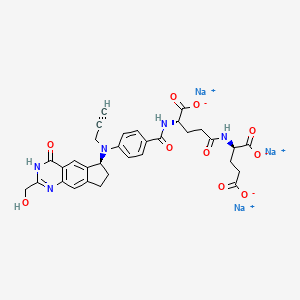
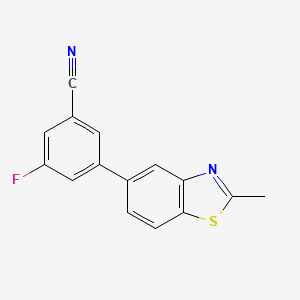
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
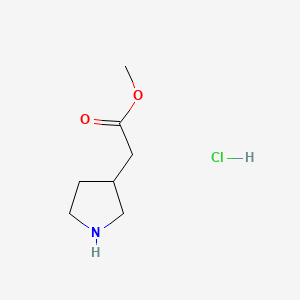

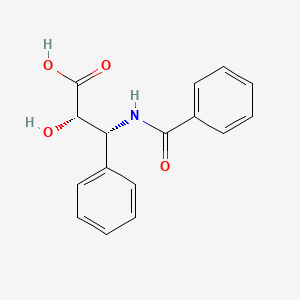
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
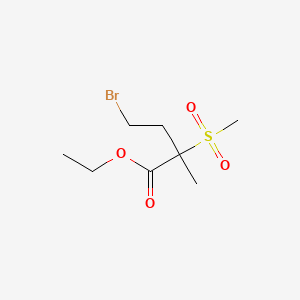
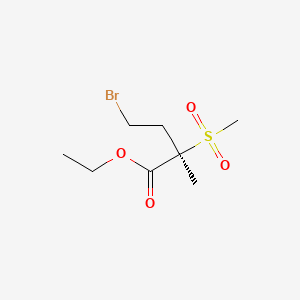
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)
![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)